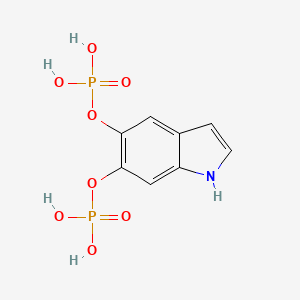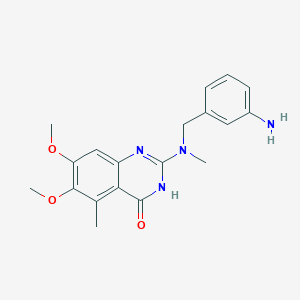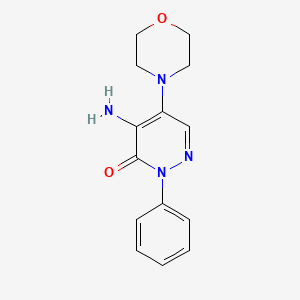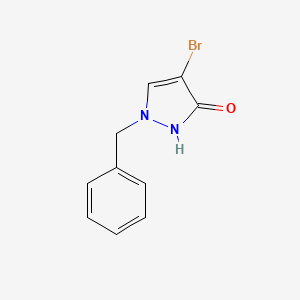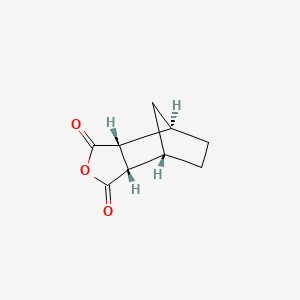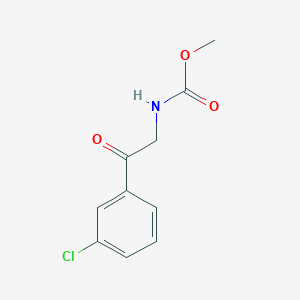
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered interest in various fields of scientific research. This compound features a bromine atom at the 5th position, a fluoroethyl group at the 6th position, and a keto group at the 4th position of the pyrimidine ring. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 1-fluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the 1-fluoroethanol, followed by nucleophilic substitution at the 6th position of the pyrimidine ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form the corresponding alcohols or amines.
Condensation Reactions: The keto group at the 4th position can participate in condensation reactions with hydrazines or amines to form hydrazones or imines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include 5-amino-6-(1-fluoroethyl)pyrimidin-4(1H)-one and 5-thio-6-(1-fluoroethyl)pyrimidin-4(1H)-one.
Oxidation: Products include 5-bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-sulfoxide and sulfone.
Reduction: Products include 5-bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-alcohol.
科学研究应用
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or metabolic processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 5-Bromo-6-(1-chloroethyl)pyrimidin-4(1H)-one
- 5-Bromo-6-(1-methylethyl)pyrimidin-4(1H)-one
- 5-Bromo-6-(1-hydroxyethyl)pyrimidin-4(1H)-one
Uniqueness
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluoroethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
属性
CAS 编号 |
869532-28-5 |
|---|---|
分子式 |
C6H6BrFN2O |
分子量 |
221.03 g/mol |
IUPAC 名称 |
5-bromo-4-(1-fluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6BrFN2O/c1-3(8)5-4(7)6(11)10-2-9-5/h2-3H,1H3,(H,9,10,11) |
InChI 键 |
YDFOVTQMLPVZRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=O)NC=N1)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


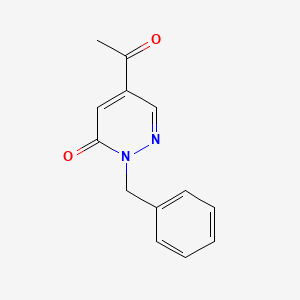

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
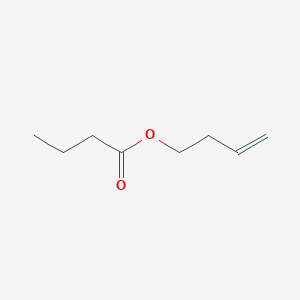
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)
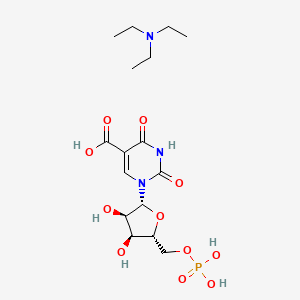
![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)
